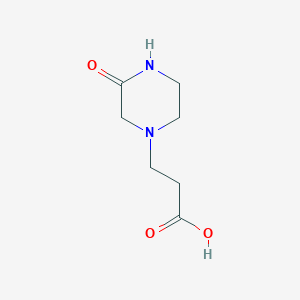![molecular formula C13H25N3O B1462498 2-[3-(アミノメチル)ピペリジン-1-イル]-N-シクロペンチルアセトアミド CAS No. 1019457-46-5](/img/structure/B1462498.png)
2-[3-(アミノメチル)ピペリジン-1-イル]-N-シクロペンチルアセトアミド
概要
説明
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
科学的研究の応用
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
作用機序
- The primary target of this compound is serine/threonine-protein kinase Chk1 . Chk1 plays a crucial role in cell cycle regulation, particularly during DNA damage response and replication stress.
Target of Action
Pharmacokinetics
生化学分析
Biochemical Properties
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The nature of this interaction involves the binding of 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression .
Cellular Effects
The effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the PI3K/AKT signaling pathway, leading to altered gene expression and metabolic changes in cells . These effects are crucial for understanding the potential therapeutic applications of 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide in treating diseases related to cell proliferation and metabolism .
Molecular Mechanism
At the molecular level, 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its kinase activity and leading to cell cycle arrest . Additionally, it has been observed to modulate the activity of other enzymes involved in cellular metabolism, further influencing cellular functions . These molecular interactions highlight the potential of 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions . Studies have shown that prolonged exposure to 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide can lead to sustained inhibition of CDK2 activity and persistent changes in gene expression . These temporal effects are essential for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide in preclinical studies.
Metabolic Pathways
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy metabolism in cells . Understanding these metabolic pathways is essential for elucidating the broader impact of 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide on cellular physiology.
Transport and Distribution
The transport and distribution of 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and accumulates in specific cellular compartments . These transport and distribution patterns are important for understanding the bioavailability and pharmacokinetics of 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide.
Subcellular Localization
The subcellular localization of 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it has been observed to accumulate in the nucleus, influencing gene expression and cell cycle regulation . These localization patterns are essential for understanding the mechanistic basis of 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide’s effects on cellular functions.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of piperidine derivatives, including 2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide, may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize continuous flow reactors and advanced catalytic systems to ensure efficient production .
化学反応の分析
Types of Reactions
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
類似化合物との比較
Similar Compounds
2-amino-4-(1-piperidine) pyridine derivatives: These compounds also feature a piperidine ring and exhibit similar biological activities.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative effects.
Uniqueness
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the aminomethyl group and the cyclopentylacetamide moiety differentiates it from other piperidine derivatives, making it a valuable compound for research and development .
特性
IUPAC Name |
2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-8-11-4-3-7-16(9-11)10-13(17)15-12-5-1-2-6-12/h11-12H,1-10,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWPLMKBVLQQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine](/img/structure/B1462417.png)
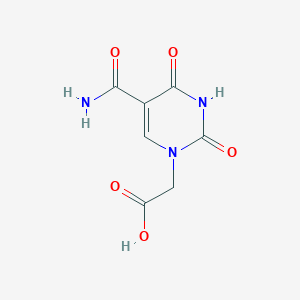
![5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1462421.png)

amine](/img/structure/B1462423.png)
![2-Chloro-6-[(2-chlorophenyl)methoxy]benzaldehyde](/img/structure/B1462424.png)
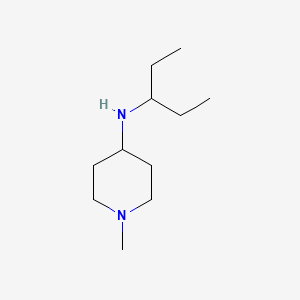
![2-[Bis(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B1462428.png)
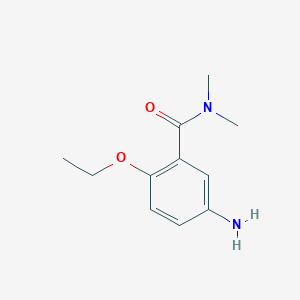
methanone](/img/structure/B1462431.png)
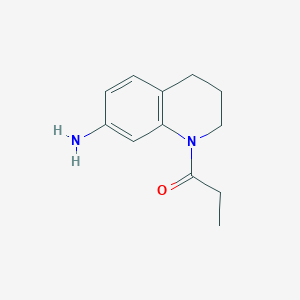
![3-[(2-Ethylbutyl)amino]propanenitrile](/img/structure/B1462434.png)
